molecular formula C10H11N3O B10954863 Crotonaldehyde nicotinoyl hydrazone

Crotonaldehyde nicotinoyl hydrazone

Cat. No.: B10954863
M. Wt: 189.21 g/mol
InChI Key: VIKRHUFKAWDYHD-IEKDHZODSA-N
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Description

Crotonaldehyde nicotinoyl hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH- this compound is synthesized by the reaction of crotonaldehyde with nicotinoyl hydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of crotonaldehyde nicotinoyl hydrazone typically involves the condensation reaction between crotonaldehyde and nicotinoyl hydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is purified using techniques such as distillation and crystallization to achieve the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

Crotonaldehyde nicotinoyl hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of crotonaldehyde nicotinoyl hydrazone involves its interaction with molecular targets such as enzymes and receptors. In antimicrobial applications, the compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Crotonaldehyde nicotinoyl hydrazone is unique due to its specific structural features and reactivity. The presence of the crotonaldehyde moiety imparts distinct chemical properties, making it suitable for specific applications such as corrosion inhibition and anticancer therapy .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-[(E)-[(E)-but-2-enylidene]amino]pyridine-3-carboxamide

InChI

InChI=1S/C10H11N3O/c1-2-3-7-12-13-10(14)9-5-4-6-11-8-9/h2-8H,1H3,(H,13,14)/b3-2+,12-7+

InChI Key

VIKRHUFKAWDYHD-IEKDHZODSA-N

Isomeric SMILES

C/C=C/C=N/NC(=O)C1=CN=CC=C1

Canonical SMILES

CC=CC=NNC(=O)C1=CN=CC=C1

Origin of Product

United States

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